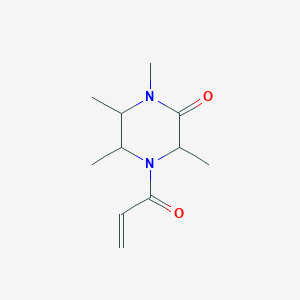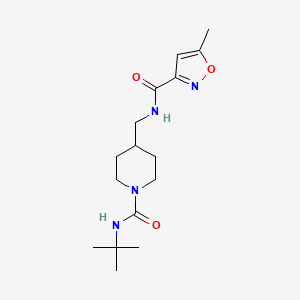
3-Phenylpiperazin-2-one;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Phenylpiperazin-2-one;hydrochloride, also known as 1-phenylpiperazin-2-one hydrochloride, is a chemical compound with the molecular formula C10H12N2O.ClH . It is a salt with a molecular weight of 212.68 . The compound is used in laboratory chemicals and the manufacture of chemical compounds .
Synthesis Analysis
The synthesis of piperazine derivatives, such as 3-Phenylpiperazin-2-one;hydrochloride, has been a topic of recent research. Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The linear formula of 3-Phenylpiperazin-2-one;hydrochloride is C10H12N2O.ClH . The InChI code is 1S/C10H12N2O.ClH/c13-10-8-11-6-7-12(10)9-4-2-1-3-5-9;/h1-5,11H,6-8H2;1H .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of piperazine derivatives like 3-Phenylpiperazin-2-one;hydrochloride include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Physical And Chemical Properties Analysis
The physical and chemical properties of 3-Phenylpiperazin-2-one;hydrochloride include a molecular weight of 212.68 .Aplicaciones Científicas De Investigación
Synthesis and Industrial Production
- Research has demonstrated the synthesis of halo-substituted phenylpiperazine hydrochlorides, including 3-phenylpiperazin-2-one hydrochloride, from diethanolamine. This process is suitable for industrial production due to its low cost, mild reaction conditions, and high yield, indicating its potential for large-scale applications in pharmaceutical production (H. Chun, 2013).
Biological Evaluation and Potential Therapeutic Applications
- A study on the synthesis of 2-(4-phenylpiperazin-1-yl)-N-(pyrazin-2-yl)acetamide showed significant in vitro antioxidant, analgesic, and anti-inflammatory activities, suggesting potential therapeutic applications for derivatives of 3-phenylpiperazin-2-one hydrochloride (P. Nayak et al., 2014).
- A pharmacophore-based study of (2-alkoxy)phenylpiperazine derivatives of phenytoin, which is structurally related to 3-phenylpiperazin-2-one hydrochloride, showed significant affinities for 5-HT1A receptors. This indicates potential applications in the development of treatments targeting these receptors (J. Handzlik et al., 2011).
Antimycobacterial Activity
- In a study, derivatives of 2-hydroxy-3-(4-phenylpiperazin-1-yl)-propylphenylcarbamates, structurally similar to 3-phenylpiperazin-2-one hydrochloride, showed in vitro antimycobacterial activity against pathogenic strains like Mycobacterium kansasii and Mycobacterium avium (K. Waisser et al., 2007).
Antihypertensive and Antiarrhythmic Activity
- Novel phenylpiperazine and phenylpiperidine derivatives, closely related to 3-phenylpiperazin-2-one hydrochloride, were synthesized and evaluated for their binding affinity for alpha1-adrenoceptors (ARs). They showed promising antiarrhythmic and antihypertensive activities (K. Kulig et al., 2009).
Antimicrobial Studies
- A study of the structure and antimicrobial activity of 2-(3-(4-phenylpiperazin-1-yl) propyl) isoindoline-1,3-dione, structurally similar to 3-phenylpiperazin-2-one hydrochloride, showed moderate antimicrobial activity against S. aureus and C. albicans (H. Ghabbour & Maha M. Qabeel, 2016).
Stability Studies
- Research on the stability of phenylpiperazine derivatives under stress conditions, which is relevant for 3-phenylpiperazin-2-one hydrochloride, showed that these compounds are generally stable but can be susceptible to various degradation pathways, including hydrolysis (T. Gendugov et al., 2021).
Safety and Hazards
Direcciones Futuras
Piperidines, including 3-Phenylpiperazin-2-one;hydrochloride, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Future research will likely focus on the development of fast and cost-effective methods for the synthesis of substituted piperidines .
Mecanismo De Acción
Target of Action
3-Phenylpiperazin-2-one hydrochloride is a derivative of piperidine . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals . .
Mode of Action
It’s worth noting that the transformation of the morpholine moiety into a piperazine moiety has been associated with potent inhibitory activity toward glycogen synthase kinase (gsk)-3β .
Biochemical Pathways
Piperidine derivatives have been associated with a wide range of pharmacological activities .
Propiedades
IUPAC Name |
3-phenylpiperazin-2-one;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O.ClH/c13-10-9(11-6-7-12-10)8-4-2-1-3-5-8;/h1-5,9,11H,6-7H2,(H,12,13);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRSVGBOPJSLGKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)C(N1)C2=CC=CC=C2.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Phenylpiperazin-2-one hydrochloride | |
CAS RN |
2219371-33-0 |
Source


|
| Record name | 3-phenylpiperazin-2-one hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-({[4-(Diphenylmethyl)piperazinyl]sulfonyl}methyl)-7,7-dimethylbicyclo[2.2.1] heptan-2-one](/img/structure/B2448769.png)

![1-[3-(2,3-Dihydroindol-1-ylsulfonyl)azetidin-1-yl]prop-2-en-1-one](/img/structure/B2448771.png)

![4-{4-[(4-chlorophenyl)sulfanyl]-3,5-dimethyl-1H-pyrazole-1-carbonyl}pyridine](/img/structure/B2448774.png)
![(2E)-3-{[4-chloro-3-(trifluoromethyl)phenyl]amino}-2-[4-(naphthalen-1-yl)-1,3-thiazol-2-yl]prop-2-enenitrile](/img/structure/B2448775.png)
![N-benzyl-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2448776.png)

![Methyl 2-((2-(3-chlorophenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)sulfonyl)benzoate](/img/structure/B2448778.png)


![2,3-DIbromo-5H,6H,7H-pyrrolo[1,2-a]imidazole](/img/structure/B2448785.png)